Physicochemical Profiling and Synthetic Utility of 4-Cyano-1H-pyrrole-2-carbohydrazide in Drug Discovery
Physicochemical Profiling and Synthetic Utility of 4-Cyano-1H-pyrrole-2-carbohydrazide in Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their utility in fragment-based drug discovery (FBDD) and advanced materials synthesis. 4-Cyano-1H-pyrrole-2-carbohydrazide (CAS: 1706433-25-1) represents a highly versatile, nitrogen-rich pharmacophore. Its unique combination of an electron-withdrawing cyano group and a highly nucleophilic carbohydrazide moiety on a pyrrole core makes it an exceptional precursor for developing kinase inhibitors, antimicrobial agents, and complex molecular hybrids. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this critical compound.
Chemical Identity and Physicochemical Data
Understanding the baseline physicochemical properties of 4-Cyano-1H-pyrrole-2-carbohydrazide is essential for predicting its behavior in both synthetic workflows and biological systems[1]. The data summarized below highlights its suitability as a low-molecular-weight building block.
| Property | Value | Causality / Significance |
| CAS Number | 1706433-25-1 | Unique identifier for procurement and database indexing[2]. |
| Molecular Formula | C₆H₆N₄O | High nitrogen-to-carbon ratio, typical of highly interactive pharmacophores. |
| Molecular Weight | 150.14 g/mol | Low molecular weight qualifies it as an ideal FBDD building block. |
| SMILES | O=C(C1=CC(C#N)=CN1)NN | Defines exact connectivity; critical for in silico docking and QSAR modeling. |
| H-Bond Donors | 3 (Pyrrole NH, Hydrazide NH, NH₂) | High capacity for target engagement (e.g., kinase hinge regions). |
| H-Bond Acceptors | 3 (Cyano N, Carbonyl O, Pyrrole N) | Facilitates diverse binding modalities and water-mediated interactions. |
Structural Causality and Molecular Dynamics
The reactivity and pharmacological value of 4-Cyano-1H-pyrrole-2-carbohydrazide are dictated by the electronic interplay between its three defining structural features:
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The 4-Cyano Group (-CN): Acting as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, the cyano group pulls electron density away from the pyrrole core. This lowers the pKa of the pyrrole NH, making it a stronger hydrogen-bond donor. In biological targets, the cyano nitrogen acts as a strict, directional hydrogen-bond acceptor, frequently engaging with the backbone amides of kinase hinge regions.
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The 2-Carbohydrazide Moiety: The terminal amine (-NH₂) of the hydrazide benefits from the "alpha-effect," where the adjacent nitrogen's lone pair raises the HOMO energy of the terminal nitrogen, making it exceptionally nucleophilic. This allows for rapid condensation with aldehydes or cyclization with carboxylic acids[3].
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The Pyrrole Core: Provides a planar, aromatic scaffold that facilitates π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target protein binding pockets.
Caption: Pharmacological SAR logic mapping functional groups to target interactions.
Experimental Workflows: Synthesis and Functionalization
To ensure high scientific integrity, the following protocols are designed as self-validating systems . Each step incorporates physical or spectroscopic checkpoints to confirm success without immediately requiring external analytical services.
Protocol 1: Synthesis of 4-Cyano-1H-pyrrole-2-carbohydrazide
Objective: Convert 4-cyano-1H-pyrrole-2-carboxylic acid to its corresponding carbohydrazide.
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Esterification: Suspend 4-cyano-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H₂SO₄ dropwise and reflux for 12 hours.
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Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions prevent the reverse hydrolysis reaction.
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Self-Validation: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) will show the disappearance of the highly polar acid spot (baseline) and the appearance of a higher Rf ester spot.
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Hydrazinolysis: Dissolve the isolated methyl ester in absolute ethanol. Add hydrazine monohydrate (NH₂NH₂·H₂O, 3.0 eq) and reflux for 6 hours.
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Causality: Hydrazine is a potent alpha-effect nucleophile that readily displaces the methoxy group. Ethanol is chosen because the starting ester is soluble at reflux, but the highly hydrogen-bonded carbohydrazide product is poorly soluble at room temperature[3].
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Self-Validation: Upon cooling the reaction mixture to 0°C, the product spontaneously crystallizes, driving the equilibrium forward. The shift in the IR spectrum from an ester carbonyl (~1730 cm⁻¹) to an amide carbonyl (~1650 cm⁻¹) validates the structural conversion.
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Protocol 2: Downstream Cyclization to Pyrrole-1,3,4-Oxadiazole Hybrids
Objective: Synthesize bioactive 1,3,4-oxadiazole derivatives, which serve as metabolically stable bioisosteres for amides and esters[4].
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Hydrazone Formation: React 4-cyano-1H-pyrrole-2-carbohydrazide (1.0 eq) with an aryl aldehyde (1.0 eq) in ethanol with a catalytic amount of glacial acetic acid. Reflux for 4 hours.
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Causality: Acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity for attack by the terminal amine of the hydrazide.
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Oxidative Cyclization: Dissolve the hydrazone intermediate in DMSO. Add K₂CO₃ (3.0 eq) and Iodine (I₂, 1.2 eq). Stir at 80°C for 5 hours.
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Causality: Iodine acts as a mild oxidant. K₂CO₃ deprotonates the hydrazone NH, facilitating intramolecular attack of the oxygen onto the imine carbon, followed by oxidation to aromatize the 1,3,4-oxadiazole ring. This avoids harsh dehydrating agents (like POCl₃) that could inadvertently hydrolyze or modify the sensitive cyano group.
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Self-Validation: The disappearance of the hydrazone NH and CH=N protons in the ¹H NMR spectrum (typically around 11.5 ppm and 8.4 ppm, respectively) confirms successful cyclization.
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Caption: Synthetic workflow from carboxylic acid to 1,3,4-oxadiazole derivatives.
Analytical Validation Standards
To ensure the absolute purity and structural integrity of 4-Cyano-1H-pyrrole-2-carbohydrazide prior to downstream biological assays, the following analytical signatures must be verified:
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Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The pyrrole core protons will appear as two distinct doublets (or broad singlets depending on coupling) shifted downfield (typically 7.2 - 7.6 ppm) due to the electron-withdrawing cyano group. The hydrazide protons present as a broad singlet for the NH₂ (~4.5 ppm) and a sharp singlet for the amide NH (~9.5 ppm).
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Infrared Spectroscopy (FT-IR): Look for sharp bands at ~2230 cm⁻¹ confirming the presence of the intact nitrile (C≡N) group, alongside broad N-H stretching bands in the 3200–3400 cm⁻¹ region.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]+ molecular ion peak at m/z 151.1.
References
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National Center for Biotechnology Information (PMC). "Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties." Molecules, 2018. URL:[Link]
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ResearchGate. "DESIGN, SYNTHESIS, AND ANTIMYCOBACTERIAL EVALUATION OF NOVEL PYRROLE-OXADIAZOLE MOLECULAR HYBRID AGAINST MYCOBACTERIUM TUBERCULOSIS." International Journal of Applied Pharmaceutics, 2024. URL:[Link]
Sources
- 1. 1706433-25-1 | 4-Cyano-1H-pyrrole-2-carbohydrazide - AiFChem [aifchem.com]
- 2. 21379-40-8|Pyridine-2,4-dicarbohydrazide|BLD Pharm [bldpharm.com]
- 3. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
